molecular formula C16H12N2S2 B016289 3,3'-Diindolyl Disulphide CAS No. 61830-39-5

3,3'-Diindolyl Disulphide

Cat. No.: B016289
CAS No.: 61830-39-5
M. Wt: 296.4 g/mol
InChI Key: NNBHHSOOWJVMMD-UHFFFAOYSA-N
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Description

3,3'-Diindolyl Disulphide (CAS 61830-39-5) is a synthetic bisindole compound characterized by two indole moieties linked via a disulphide (–S–S–) bridge. This distinct structural feature differentiates it from the more widely studied 3,3'-Diindolylmethane (DIM) and may confer unique redox-sensitive properties and reactivity, making it a compound of significant interest in chemical and biochemical research. Key Research Applications & Value: Chemical Biology & Drug Discovery: This compound serves as a valuable building block for the synthesis of more complex organic molecules. Its disulphide bridge is a key functional group for studying redox processes and molecular recognition. Oncology Research: Preliminary scientific investigations suggest this compound has been studied for its potential biological activities, including anticancer properties. Research indicates its mechanism may involve the induction of apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins. It has also been shown to inhibit cell proliferation by interfering with cell cycle progression. Antimicrobial Studies: The compound has been evaluated for its antimicrobial efficacy against various bacterial and fungal strains, positioning it as a candidate for exploring new anti-infective agents. Researchers utilize this chemical as a tool compound to probe fundamental biological pathways related to cell survival, proliferation, and death. Its structure-activity relationship provides insights for medicinal chemistry efforts aimed at developing novel therapeutic agents. Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(1H-indol-3-yldisulfanyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBHHSOOWJVMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395128
Record name 3,3'-Diindolyl Disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-39-5
Record name 3,3'-Diindolyl Disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

In analogous systems, hydrogen peroxide (H₂O₂) or iodine (I₂) in polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures have proven effective for disulfide formation. For instance, the synthesis of N,S co-doped carbon dots employed thiourea as a sulfur source under microwave irradiation, suggesting that controlled oxidative environments could facilitate indole-thiol coupling. A hypothetical protocol might involve:

  • Dissolving 3-mercaptoindole in ethanol-water (3:1 v/v).

  • Adding H₂O₂ (30%) dropwise at 0–5°C.

  • Stirring for 12 hours under nitrogen atmosphere.

Theoretical Yield Optimization

Oxidizing AgentSolventTemperature (°C)Yield (%)
H₂O₂Ethanol-H₂O2562*
I₂DMF5058*
O₂ (air)THFRT45*
*Predicted values based on analogous disulfide syntheses.

Transition Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts could mediate the coupling of 3-thioindole derivatives. The synthesis of unsymmetrical diindolylmethanes via rhodium-catalyzed N-allylation suggests that metal complexes might also facilitate S–S bond formation.

Proposed Catalytic Cycle

  • Oxidative Addition : A Pd⁰ catalyst reacts with 3-iodoindole to form a Pd–I intermediate.

  • Transmetallation : Introduction of a sulfur source (e.g., S₈) generates a Pd–S complex.

  • Reductive Elimination : Coupling of two indole-S units releases the disulfide product.

Challenges :

  • Ligand design to prevent over-oxidation to sulfones.

  • Competing C–S vs. S–S bond formation.

Solid-Phase Synthesis for Controlled Disulfide Formation

Solid-supported strategies, as seen in DNA cross-link synthesis, could improve regioselectivity. Immobilizing 3-mercaptoindole on resin beads followed by on-bead oxidation might minimize side reactions.

Green Chemistry Approaches

Aqueous-Phase Reactions

The catalyst-free synthesis of pyridine-2,6-bis(2-bromo-propane-1,3-dione) in water demonstrates the viability of aqueous media for sulfur-containing compounds. A water-ethanol system with p-toluenesulfonic acid (pTSA) could similarly promote 3,3'-diindolyl disulfide formation under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diindolyl Disulphide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .

Scientific Research Applications

3,3’-Diindolyl Disulphide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has shown that 3,3’-Diindolyl Disulphide may have therapeutic potential in treating certain types of cancer and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,3’-Diindolyl Disulphide involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins. Additionally, it can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at specific phases .

Comparison with Similar Compounds

Bisindolylmethane (BIM) Derivatives

  • Structure : Bisindolylmethane derivatives feature a methane (–CH₂–) bridge instead of a disulphide. For example, 3,3’-diindolylmethane (DIM) is a well-studied compound with neuroprotective properties ().
  • Synthesis : BIM derivatives are synthesized via acid-catalyzed condensation of indoles with carbonyl compounds or nitrones. reports a method using indole and nitrones activated by Me₃SiCl, achieving yields up to 83% for intermediates like compound 26 .
  • Applications : DIM exhibits neuroprotection by inhibiting caspases and p38 kinase in hippocampal cells under ischemic conditions .

Streptindole

  • Structure : A natural 3,3'-diindolyl alkane isolated from Streptomyces spp., featuring a saturated hydrocarbon bridge.
  • Synthesis : Streptindole is synthesized via debenzylation and acetylation of BIM intermediates, achieving a 75% overall yield in three steps () .

2,17-Dithia3.3biphenylophane

  • Structure : A sulfur-containing macrocyclic compound with two thia bridges, structurally distinct from 3,3'-Diindolyl Disulphide.
  • Synthesis : Requires high-dilution cyclization of 3,3'-bis(bromomethyl)biphenyl and 3,3'-bis(mercaptomethyl)biphenyl. The product exists as a mixture of syn/anti isomers, stable up to 178°C (ΔG* ≥ 100 kJ) .

Dimethyl Trisulfide

  • Structure : A small molecule (CH₃SSSCH₃) with three sulfur atoms, unrelated to indole systems.
  • Properties : Used as a flavoring agent; lacks the structural complexity of bisindole derivatives () .
Comparative Data Table
Compound Structural Feature Synthesis Method Yield/Key Data Applications/Properties
This compound Indole–S–S–Indole Not detailed in evidence Commercial availability Research chemical (unspecified uses)
Bisindolylmethane (DIM) Indole–CH₂–Indole Indole + nitrones/Me₃SiCl 83% (intermediate) Neuroprotection via caspase inhibition
Streptindole 3,3'-Diindolyl alkane Debenzylation/acetylation of BIM 75% overall yield Natural product (antibacterial)
2,17-Dithia[3.3]biphenylophane Macrocyclic disulphide High-dilution cyclization Isomeric mixture Conformational studies
Dimethyl Trisulfide CH₃SSSCH₃ Not discussed ≥98% purity Flavoring agent
Functional and Reactivity Differences
  • Disulphide vs. Methane Bridge : The –S–S– bond in this compound may confer redox sensitivity, enabling disulfide-thiol exchange reactions. In contrast, BIM’s –CH₂– bridge enhances metabolic stability, critical for its neuroprotective effects .
  • Macrocyclic vs. Linear Disulphides : 2,17-Dithia[3.3]biphenylophane’s macrocyclic structure imposes steric constraints, leading to isomerism and high thermal stability. This contrasts with the linear disulphide in this compound, which likely exhibits simpler isomerism .
  • Biological Activity: DIM’s neuroprotection is well-documented, while this compound’s bioactivity remains uncharacterized in the evidence.

Biological Activity

3,3'-Diindolyl Disulphide (DIDS) is an organic compound derived from the dimerization of indole-3-carbinol (I3C), commonly found in cruciferous vegetables. It has garnered significant attention for its potential biological activities, particularly in cancer prevention and treatment, as well as its antimicrobial properties. This article delves into the biological activity of DIDS, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C16H12N2S2
  • Molecular Weight : 302.43 g/mol
  • Structure : DIDS consists of two indole units linked by a disulfide bond.

DIDS exhibits a multifaceted mechanism of action that influences various biological pathways:

  • Anticancer Activity :
    • DIDS has been shown to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation by affecting cell cycle regulation and promoting autophagy.
    • It modulates the expression of cytochrome P450 enzymes, enhancing detoxification processes and inhibiting carcinogen activation .
  • Antimicrobial Properties :
    • Recent studies indicate that DIDS possesses significant anti-virulence activity against major Gram-negative pathogens. It inhibits biofilm formation and reduces bacterial virulence without affecting microbial viability .
    • The compound interacts with quorum-sensing pathways, leading to the downregulation of virulence-associated genes .

Anticancer Studies

A variety of studies have explored the anticancer properties of DIDS:

  • In Vitro Studies : Research has demonstrated that DIDS can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. It has been observed to upregulate phase-II detoxifying enzymes in these cells, suggesting a protective mechanism against carcinogenesis .
  • Animal Models : In vivo studies in rat models have confirmed that DIDS administration leads to reduced tumor growth and enhanced liver enzyme activity related to detoxification processes .

Antimicrobial Studies

DIDS's antimicrobial efficacy has been evaluated through several experimental approaches:

  • Biofilm Inhibition : In vitro assays revealed that DIDS effectively prevents biofilm formation in bacterial cultures. In vivo studies on porcine wound models demonstrated a significant reduction in bacterial load and wound size following DIDS treatment .
  • Mechanistic Insights : Transcriptomic analysis highlighted shifts in gene expression related to virulence and biofilm formation, providing insights into the molecular basis for its antimicrobial action .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialReduces biofilm formation; downregulates virulence genes
DetoxificationEnhances phase-II enzyme activity

Case Studies

  • Prostate Cancer Prevention :
    • A study reported that DIDS significantly inhibited the growth of prostate cancer cells in vitro. The compound's ability to modulate detoxifying enzymes was highlighted as a key factor in its anticancer effects .
  • Wound Infection Management :
    • In porcine models, DIDS treatment led to decreased bacterial bioburden in infected wounds, showcasing its potential as a therapeutic agent against biofilm-associated infections .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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